5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione
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Overview
Description
5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione is a chemical compound with the molecular formula C15H16N2O4 It is known for its unique structure, which includes a cyclohexane ring substituted with a nitroaniline group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 3-nitroaniline under specific conditions. One common method involves refluxing the reactants in a suitable solvent such as dimethylformamide (DMF) for a specified period . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroaniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The major product is the corresponding amine derivative.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-1,3-cyclohexanedione: A precursor in the synthesis of the target compound.
2-allylaminomethylene-5,5-dimethylcyclohexane-1,3-dione: Another derivative with similar structural features.
Uniqueness
5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione is unique due to the presence of the nitroaniline group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.
Properties
IUPAC Name |
5,5-dimethyl-2-[(3-nitroanilino)methylidene]cyclohexane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-4-3-5-11(6-10)17(20)21/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVQIDIPGIPJNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)C(=CNC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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